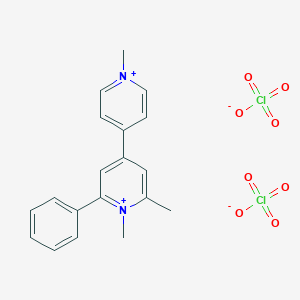
1,1',2-Trimethyl-6-phenyl-4,4'-bipyridin-1-ium diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound that belongs to the bipyridinium family. These compounds are known for their unique electrochemical properties and have been extensively studied in the field of supramolecular chemistry. The compound is characterized by its two pyridinium rings, which are connected by a phenyl group and substituted with methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate typically involves the Zincke reaction. This reaction involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction conditions often include the use of a solvent such as acetonitrile and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution Reactions: The compound can participate in substitution reactions, particularly at the methyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in the reactions of 1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or triethylamine.
Substitution Reagents: Such as halogenated compounds for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can lead to the formation of radical cations or neutral quinoidal forms .
Aplicaciones Científicas De Investigación
1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of conjugated oligomers and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the field of electrochemistry-based drug delivery systems.
Industry: Utilized in the development of electrochromic devices and materials for data storage.
Mecanismo De Acción
The mechanism of action of 1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate involves its ability to undergo reversible redox reactions. These reactions lead to changes in the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents . The compound’s electrochemical properties make it suitable for applications in electrochromic devices and molecular switches.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bipyridinium: Known for its electrochemical properties and used in similar applications.
3,3’-Bipyridinium: Exhibits interesting conductivity properties in the solid state.
Extended Viologens: Compounds where two pyridinium residues are separated by increasing numbers of aromatic rings.
Uniqueness
1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate is unique due to its specific substitution pattern, which imparts distinct electrochemical properties. The presence of methyl and phenyl groups allows for fine-tuning of its electronic properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
116195-99-4 |
|---|---|
Fórmula molecular |
C19H20Cl2N2O8 |
Peso molecular |
475.3 g/mol |
Nombre IUPAC |
1,2-dimethyl-4-(1-methylpyridin-1-ium-4-yl)-6-phenylpyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C19H20N2.2ClHO4/c1-15-13-18(16-9-11-20(2)12-10-16)14-19(21(15)3)17-7-5-4-6-8-17;2*2-1(3,4)5/h4-14H,1-3H3;2*(H,2,3,4,5)/q+2;;/p-2 |
Clave InChI |
ZWMWXTDTSRXVAG-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=[N+](C=C3)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
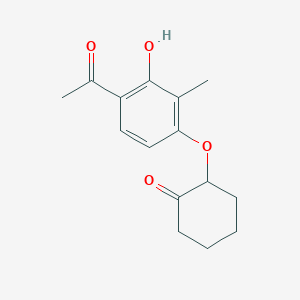
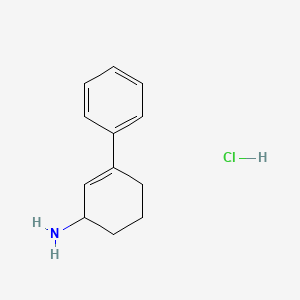
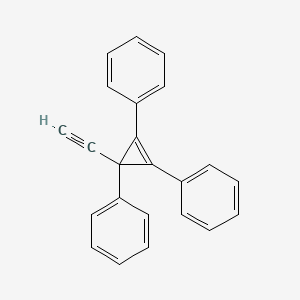
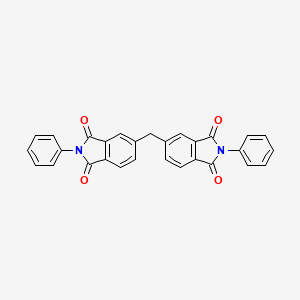

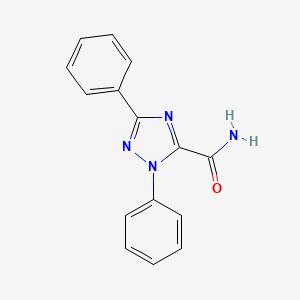
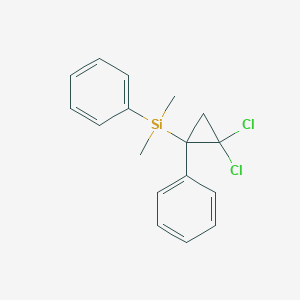
![Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B14313523.png)
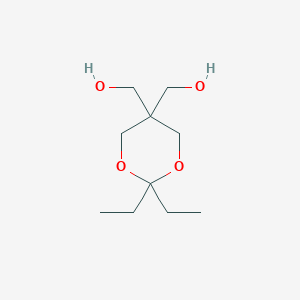
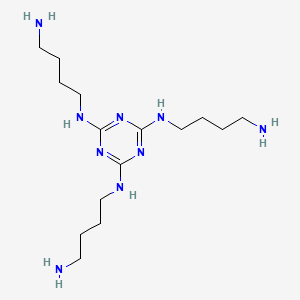
![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)

![N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine](/img/structure/B14313554.png)
